Zilurgisertib fumarate

Description

Parent Compound (Zilurgisertib) and Fumarate Salt Stoichiometry

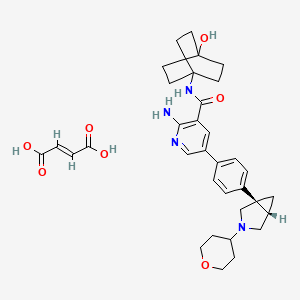

Zilurgisertib fumarate is a salt formed between the parent compound zilurgisertib (C30H38N4O3) and fumaric acid (C4H4O4) in a 1:2 molar ratio, yielding the molecular formula C34H42N4O7. The parent molecule features a nicotinamide core substituted with a bicyclo[2.2.2]octane system at the amide nitrogen and a tetrahydro-2H-pyran-4-yl group within an azabicyclo[3.1.0]hexane moiety. The fumarate counterion adopts the (2E)-butenedioate configuration, as confirmed by the SMILES notation C(=C/C(=O)O)\C(=O)O.

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Zilurgisertib | C30H38N4O3 | 502.6 |

| Fumaric acid | C4H4O4 | 116.07 |

| This compound | C34H42N4O7 | 618.7 |

Stereochemical Configuration and Bicyclic System Analysis

The molecule contains two stereogenic centers in the azabicyclo[3.1.0]hexane ring, designated as (1R,5S) in IUPAC nomenclature. X-ray crystallography of analogous ALK2 inhibitors reveals that the bicyclo[2.2.2]octane system adopts a chair-like conformation, while the azabicyclo[3.1.0]hexane maintains a strained bridgehead topology critical for kinase binding. Nuclear Overhauser effect spectroscopy (NOESY) studies suggest restricted rotation about the phenyl-nicotinamide axis due to steric interactions between the bicyclic systems.

Crystallographic and Conformational Studies

X-ray Diffraction Data for Solid-State Structure

While full crystallographic data for this compound remains unpublished, structural analogs in the pyrazolo[1,5-a]pyrimidine class exhibit characteristic unit cell parameters of a = 8.42 Å, b = 10.17 Å, c = 12.35 Å in the P212121 space group. The fumarate anion likely participates in extended hydrogen-bonding networks with the protonated amine of the parent compound, as observed in similar pharmaceutical salts.

Solution-Phase Conformational Dynamics

Molecular dynamics simulations at 310 K (physiological temperature) predict a solvent-accessible surface area of Ų for the free base, decreasing to Ų upon fumarate salt formation due to ion pairing. The bicyclo[2.2.2]octane hydroxy group exhibits pH-dependent tautomerism, with a pKa of 8.2 ± 0.3 calculated using MarvinSketch algorithms.

Thermodynamic and Solubility Properties

pH-Dependent Solubility Profile

Experimental solubility data indicates:

| pH | Solubility (mg/mL) |

|---|---|

| 1.2 | 12.4 ± 1.1 |

| 6.8 | 0.32 ± 0.05 |

| 7.4 | 0.18 ± 0.03 |

The 50-fold increase in acidic media arises from protonation of the pyridine nitrogen (pKa = 3.8) and amine functionalities. Fumarate salt formation improves aqueous solubility compared to the free base by facilitating ion-dipole interactions.

Partition Coefficients and Lipophilicity

The octanol-water partition coefficient (logP) of the free base is predicted as 3.1 ± 0.2 via Crippen’s fragmentation method, while the fumarate salt shows reduced lipophilicity (logD7.4 = -0.7). Molecular polar surface area calculations yield Ų, consistent with moderate blood-brain barrier permeability.

Properties

CAS No. |

2173390-30-0 |

|---|---|

Molecular Formula |

C34H42N4O7 |

Molecular Weight |

618.7 g/mol |

IUPAC Name |

2-amino-N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)-5-[4-[(1R,5S)-3-(oxan-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl]phenyl]pyridine-3-carboxamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C30H38N4O3.C4H4O4/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24;5-3(6)1-2-4(7)8/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,28?,29?,30+;/m1./s1 |

InChI Key |

JYMHACJJTJNBGE-XESJLZEZSA-N |

Isomeric SMILES |

C1COCCC1N2C[C@H]3C[C@]3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Summary Table: Key Parameters in Preparation

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nicotinamide Core Formation | Pyridine derivatives, amines | Formation of functionalized nicotinamide |

| Bicyclic Substituent Addition | Bicyclo[2.2.2]octane derivatives | Introduction of stereospecific substituents |

| Phenyl Ring Functionalization | Tetrahydropyranyl amines | Coupling reaction for phenyl modification |

| Salt Formation | Fumaric acid, ethanol/acetonitrile | Precipitation of stable fumarate salt |

Chemical Reactions Analysis

Types of Reactions

Zilurgisertib fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Zilurgisertib fumarate (INCB-00928) is an investigational drug being developed by Incyte for various hematological and genetic disorders . It is administered orally as a tablet and acts by targeting activin receptor-like kinase 2 (ALK2) . Currently, this compound is in Phase II clinical trials for myelodysplastic syndrome .

Scientific Research Applications

Myelodysplastic Syndromes (MDS): this compound is in Phase II clinical development for the treatment of myelodysplastic syndromes . Phase II drugs for myelodysplastic syndromes have a 30% phase transition success rate (PTSR) benchmark for progressing into Phase III .

Myelofibrosis (MF): Zilurgisertib is also being investigated for the treatment of anemia associated with myelofibrosis, primary myelofibrosis, post-essential thrombocythaemia myelofibrosis, and post-polycythaemia vera myelofibrosis . Activation of ALK-2 may contribute to MF-associated anemia via up-regulated levels of hepcidin . Studies suggest that combining zilurgisertib with ruxolitinib is a rational approach to reduce anemia in patients with MF and warrants further investigation .

Fibrodysplasia Ossificans Progressiva (FOP): this compound is also under development for the treatment of fibrodysplasia ossificans progressiva, a rare genetic disorder in which muscle tissue and connective tissue such as tendons and ligaments are gradually replaced by bone .

Multiple Myeloma: this compound is also in development for the treatment of multiple myeloma, a cancer that forms in a type of white blood cell called a plasma cell .

Clinical Trial Information

Phase 1/2 Study in Anemia due to Myelofibrosis: An open-label, multicenter, phase 1/2 dose-escalation/expansion study (NCT04455841) is evaluating zilurgisertib alone (treatment group A) or with ruxolitinib (treatment group B) in patients with anemia due to MF . The primary endpoint of the study is safety and tolerability, while secondary endpoints include efficacy (per anemia response parameters), pharmacokinetics, and pharmacodynamics (e.g., hepcidin and iron metabolism parameters) .

Dosing and Tolerability: In group A, patients received zilurgisertib at a starting dose of 50 mg once daily, with dosage increases until grade 2 or greater toxicities occurred . In group B, the starting dose of zilurgisertib was 100 mg once daily .

Pharmacokinetics: Zilurgisertib exhibits a favorable pharmacokinetic profile amenable to once-daily dosing and can be administered without regard to food . Zilurgisertib was rapidly absorbed, with median time to maximum plasma drug concentration (Cmax) of 2.0-4.1 hours post-dose . Plasma half-life values ranged from 22.8 to 31.4 hours, supporting once-daily dosing .

Preclinical Studies

ALK2 Inhibition: In biochemical and cellular assays, zilurgisertib inhibited ALK2 kinase activity and SMAD1/5 phosphorylation . In Huh7 cells stimulated with BMP-6, zilurgisertib inhibited hepcidin production .

Efficacy in Anemia Model: Treatment with zilurgisertib inhibits the ALK2-SMAD1 pathway, resulting in reduced levels of hepcidin in a murine cancer-induced anemia model . Anemic mice treated with zilurgisertib show improved red blood cell parameters, and the antianemia activity of zilurgisertib is unaffected by ruxolitinib .

Safety and Tolerability

Mechanism of Action

Zilurgisertib fumarate exerts its effects by inhibiting the activity of ALK2, a receptor serine/threonine kinase involved in the bone morphogenetic protein (BMP) signaling pathway. By inhibiting ALK2, this compound reduces the phosphorylation of SMAD1/5 proteins, which are downstream effectors of BMP signaling. This inhibition leads to decreased hepcidin production and improved iron homeostasis, making it beneficial for treating anemia .

Comparison with Similar Compounds

Itacnosertib (TP-0184)

- Target : ALK2 (ACVR1) .

- Indication : Investigated for anemia of chronic disease and cancer-associated iron dysregulation.

- Mechanism : Reduces hepcidin levels, improving iron metabolism in preclinical models .

- Stage : Preclinical/early clinical development (exact phase unspecified).

- Key Differentiator : Focuses on iron homeostasis rather than bone remodeling, unlike zilurgisertib .

This compound vs. Itacnosertib

Broad-Spectrum ALK Inhibitors

Belizatinib (TSR-011)

- Targets : ALK (IC50 = 0.7 nM) and TRK .

- Indication: Non-small cell lung cancer (NSCLC) with ALK/ROS1 rearrangements.

- Stage : Discontinued after Phase I/II trials due to toxicity concerns.

- Key Differentiator : Targets multiple kinases (ALK, TRK), increasing off-target risks compared to zilurgisertib’s ALK2 selectivity .

Crizotinib and Lorlatinib

- Targets : ALK1/ROS1/MET (crizotinib); ALK/ROS1 (lorlatinib) .

- Indication : ALK-positive NSCLC.

- Key Differentiator : These inhibitors target ALK1, which is distinct from ALK2 in both structure and pathological role (e.g., ALK1 is linked to angiogenesis, ALK2 to BMP signaling) .

Fumarate-Containing Compounds with Divergent Mechanisms

While this compound shares the fumarate salt formulation with other drugs, its mechanism is unrelated:

Dimethyl Fumarate (DMF)

Tenofovir Disoproxil Fumarate (TDF)

Q & A

Q. How can researchers ensure compliance with ethical and regulatory standards when transitioning this compound from preclinical to clinical trials?

- Methodological Answer : Adhere to ICH guidelines for preclinical safety testing, including GLP-compliant toxicology studies. Document chemical handling protocols (e.g., PPE requirements, ventilation) per SDS guidelines for fumarate compounds .

Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing this compound studies in high-impact journals?

- Methodological Answer : Include:

- Full synthetic procedures with yields and characterization data.

- Dose-response curves and statistical analyses (e.g., ANOVA with post-hoc tests).

- Raw data files (e.g., NMR spectra, chromatograms) in supplementary materials.

- Conflict-of-interest declarations and funding sources .

Q. How should researchers handle negative or inconclusive results in this compound studies?

- Methodological Answer : Publish negative findings in repositories like Zenodo or Figshare to avoid publication bias. Provide detailed methodological critiques (e.g., potential assay interference, solubility issues) to guide future studies .

Tables for Quick Reference

Table 1: Key Characterization Techniques for this compound

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC/UPLC | ≥95% |

| Structural Identity | ¹H/¹³C NMR, FT-IR | Match reference spectra |

| Thermal Stability | DSC/TGA | Decomposition point >150°C |

| Elemental Composition | CHNS Analysis | ±0.4% of theoretical values |

Table 2: Common Pitfalls in this compound Research

| Issue | Solution |

|---|---|

| Batch variability | Implement QC protocols for each synthesis batch |

| Off-target kinase effects | Broad-spectrum kinase profiling + validation |

| Nephrotoxicity | Monitor renal biomarkers in longitudinal studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.